molecular formula C23H34N2O4 B5168003 2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine

2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine

Cat. No.: B5168003
M. Wt: 402.5 g/mol
InChI Key: DDTHTFXYIIJOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine inhibits Akt activity by binding to the PH domain of Akt, which prevents its translocation to the plasma membrane, where it is activated by phosphorylation. This inhibition of Akt activity results in the activation of downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of Akt activity, induction of apoptosis in cancer cells, and inhibition of tumor growth in animal models. This compound has also been shown to inhibit the growth of glioblastoma cells, making it a potential therapeutic agent for the treatment of brain tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine in lab experiments is its specificity for Akt inhibition, which allows for the identification of downstream signaling pathways that are regulated by Akt. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine in scientific research, including the development of more potent and selective Akt inhibitors, the identification of downstream signaling pathways that are regulated by Akt, and the evaluation of this compound as a potential therapeutic agent for the treatment of cancer and other diseases.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. Its specificity for Akt inhibition and its potential as a therapeutic agent for cancer treatment make it a promising compound for future research.

Synthesis Methods

The synthesis of 2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine involves several steps, including the reaction of 4-hydroxybenzoic acid with piperidine, followed by the reaction of the resulting compound with 3-methoxypropanoyl chloride. The final step involves the reaction of the intermediate product with 1-(4-chlorobenzoyl)-2-ethylpiperidine. The resulting compound is purified through recrystallization to obtain this compound.

Scientific Research Applications

2-ethyl-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine has been widely used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. This compound has been shown to inhibit the activity of protein kinase B (PKB/Akt), which is involved in several cellular processes, including cell survival, proliferation, and metabolism. Inhibition of Akt activity by this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Properties

IUPAC Name

1-[4-[4-(2-ethylpiperidine-1-carbonyl)phenoxy]piperidin-1-yl]-3-methoxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-3-19-6-4-5-14-25(19)23(27)18-7-9-20(10-8-18)29-21-11-15-24(16-12-21)22(26)13-17-28-2/h7-10,19,21H,3-6,11-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTHTFXYIIJOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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